molecular formula C15H14N2O4 B6392615 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95% CAS No. 1261956-68-6

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95%

Cat. No. B6392615
CAS RN: 1261956-68-6
M. Wt: 286.28 g/mol
InChI Key: GXEJBXHDPLEPQE-UHFFFAOYSA-N
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Description

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, or 5-DMN-2-HNA, is an organic compound with a molecular weight of 226.28 g/mol. It is a derivative of nicotinic acid and is used in a variety of scientific research applications.

Scientific Research Applications

5-DMN-2-HNA has a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as 4-methyl-2-oxo-2H-pyran-3-carboxylic acid, which is used in the synthesis of an anti-inflammatory drug. 5-DMN-2-HNA is also used in the synthesis of leukotriene antagonists, which are drugs used to treat asthma. Additionally, 5-DMN-2-HNA is used in the synthesis of compounds used in the treatment of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-DMN-2-HNA is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as leukotrienes. Additionally, it is believed that 5-DMN-2-HNA may act as an antioxidant, helping to protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMN-2-HNA are not yet fully understood. However, some studies have suggested that the compound may have anti-inflammatory and antioxidant effects. Additionally, 5-DMN-2-HNA has been shown to reduce the production of pro-inflammatory mediators, such as leukotrienes, and to inhibit the activity of enzymes involved in the synthesis of these mediators.

Advantages and Limitations for Lab Experiments

The advantages of using 5-DMN-2-HNA in laboratory experiments include its low cost, ease of synthesis, and wide range of scientific applications. Additionally, the compound is relatively stable and can be stored at room temperature. However, there are a few limitations to using 5-DMN-2-HNA in laboratory experiments. The compound is not water-soluble and must be dissolved in an organic solvent before use. Additionally, the compound can be toxic in high concentrations, so it is important to use caution when handling it.

Future Directions

The future directions for 5-DMN-2-HNA research include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of the compound in humans and animals. Additionally, it would be beneficial to explore the potential of 5-DMN-2-HNA as a drug delivery system, as well as its potential use in the synthesis of other compounds. Finally, further research is needed to determine the optimal dosage and method of administration for the compound.

Synthesis Methods

The synthesis of 5-DMN-2-HNA can be achieved through a two-step process. The first step involves the reaction of nicotinic acid with 4-dimethylaminocarbonyl chloride in the presence of anhydrous potassium carbonate. This reaction produces 5-[4-(N,N-dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid. The second step involves the hydrolysis of the formed acid in the presence of hydrochloric acid, which results in the formation of 5-DMN-2-HNA.

properties

IUPAC Name

5-[4-(dimethylcarbamoyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-17(2)14(19)10-5-3-9(4-6-10)11-7-12(15(20)21)13(18)16-8-11/h3-8H,1-2H3,(H,16,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEJBXHDPLEPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688062
Record name 5-[4-(Dimethylcarbamoyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261956-68-6
Record name 5-[4-(Dimethylcarbamoyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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